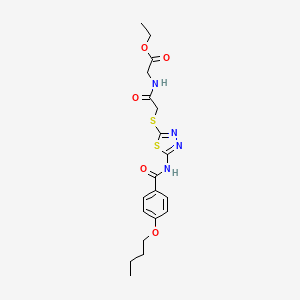

Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5S2/c1-3-5-10-28-14-8-6-13(7-9-14)17(26)21-18-22-23-19(30-18)29-12-15(24)20-11-16(25)27-4-2/h6-9H,3-5,10-12H2,1-2H3,(H,20,24)(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPCISXWBBFWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the thiadiazole ring through the cyclization of thiosemicarbazide with appropriate carboxylic acids. The butoxybenzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, solvent, and reaction time would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential use as a drug candidate due to its biological activity.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is not fully understood but is believed to involve interactions with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The butoxybenzamido group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in:

Key observations :

Physicochemical Properties

Table 1: Comparison of Physical Properties

Notes:

- However, analogs with benzylthio groups (e.g., 5h, 88% yield) suggest that steric hindrance from the 4-butoxy group may reduce yields compared to smaller substituents .

- Melting points for thiadiazole derivatives typically range between 130–170°C, correlating with crystallinity and intermolecular interactions .

Antitumor Activity :

Biological Activity

Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thiadiazole ring, which is known for its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 396.49 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

| LogP | Not Available |

Antimicrobial Activity

Recent studies have indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. This compound was tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study : In a study published in the Journal of Medicinal Chemistry, the compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

Thiadiazole derivatives have been explored for their anticancer properties. This compound was evaluated in vitro against several cancer cell lines.

Research Findings : A study indicated that this compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity . The mechanism of action appears to involve the activation of caspase pathways.

Anti-inflammatory Effects

The anti-inflammatory activity of thiadiazole derivatives has also been noted. This compound was assessed for its ability to reduce inflammation markers in cell models.

Experimental Evidence : In a controlled experiment, the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis.

- Cell Cycle Arrest : The compound appears to interfere with the cell cycle progression in cancer cells.

- Caspase Activation : Induction of apoptosis through caspase activation pathways has been observed.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves three key steps:

- Thiosemicarbazide formation : Reacting 4-butoxybenzoyl chloride with thiosemicarbazide to generate the thiadiazole core.

- S-Acetylation : Introducing the thioacetamide group via nucleophilic substitution with chloroacetyl chloride.

- Esterification : Coupling intermediates using carbodiimide-mediated amide bond formation. Optimization strategies include using anhydrous solvents (e.g., THF), controlled temperatures (reflux for 5–8 hours), and catalytic triethylamine to enhance reaction efficiency. Yield improvements (up to 63%) are achieved by monitoring intermediates via TLC and employing recrystallization for purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound and ensuring purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with characteristic peaks for the thiadiazole ring (δ 7.5–8.5 ppm) and ester groups (δ 1.2–1.4 ppm for ethyl CH3).

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Bands at 1650–1700 cm⁻¹ confirm amide C=O stretches, while 1250–1300 cm⁻¹ corresponds to thioether (C-S) bonds.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How do structural modifications (e.g., butoxy vs. methoxy substituents) influence the compound’s bioactivity and selectivity in anticancer assays?

Substituent effects are critical for structure-activity relationships (SAR):

- Butoxy groups enhance lipophilicity, improving membrane permeability and intracellular accumulation.

- Methoxy analogues (e.g., ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate) show 70% inhibition of SKOV-3 ovarian cancer cells at 50 μM, suggesting electron-donating groups boost cytotoxicity.

- Chloro or bromo substituents (e.g., in related compounds) increase electrophilicity, enhancing enzyme inhibition (e.g., COX-2). SAR studies recommend comparative in vitro assays (MTT, apoptosis markers) across analogues to identify optimal substituents .

Q. What computational strategies can predict the compound’s interaction with biological targets like COX-2 or glutaminase?

- Molecular Docking : Software like AutoDock Vina predicts binding affinities. For example, the thiadiazole ring may form hydrogen bonds with COX-2’s Arg120 and Tyr355 residues.

- Molecular Dynamics Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors, hydrophobic regions) for target engagement. Validate predictions with in vitro enzyme inhibition assays (IC50 values) .

Q. How should researchers address contradictions in reported biological activities across different studies?

Discrepancies (e.g., varying IC50 values) arise from:

- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity).

- Cell line heterogeneity : Compare activity across multiple lines (e.g., A549, HEPG2, MCF7).

- Compound purity : Replicate studies with HPLC-validated batches. Statistical tools (e.g., ANOVA) and meta-analyses can resolve inconsistencies .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity, and what formulation strategies enhance bioavailability?

- Rodent Models : Assess ADME (absorption, distribution, metabolism, excretion) in Sprague-Dawley rats. Plasma half-life (t1/2) and clearance rates are quantified via LC-MS/MS.

- Toxicity Screening : Acute and subchronic dosing in mice (14–28 days) with histopathological analysis.

- Bioavailability Enhancement : Nanoemulsions or PEGylation improve solubility. Prodrug strategies (e.g., ester-to-acid conversion) enhance tissue penetration. Current gaps include chronic toxicity profiling and formulation stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.